molecular formula C15H23N3O4S B2579737 4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine CAS No. 560998-12-1

4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine

Cat. No. B2579737
CAS RN: 560998-12-1
M. Wt: 341.43
InChI Key: HRCBFELAVHZPAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-754807 and is a potent inhibitor of insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR).

Scientific Research Applications

Enzyme Inhibition and Antibiotic Activity Compounds similar to 4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine have been investigated for their inhibitory activity against carbonic anhydrase isoenzymes, showing nanomolar half maximal inhibitory concentrations. These sulfonamide inhibitors exhibit differential activities across isoenzymes, highlighting their potential in therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013). Moreover, derivatives of these compounds have demonstrated antimicrobial and modulating activities against standard and multi-resistant strains of various bacteria and fungi, suggesting their potential as adjunctive therapies to enhance antibiotic efficacy (Oliveira et al., 2015).

Extraction and Purification Processes Morpholine derivatives are utilized in extraction processes for separating and purifying petroleum products. Industrial applications include the extraction of aromatic hydrocarbons with sulfolane and the purification of natural and industrial gases, demonstrating the versatility and industrial relevance of these compounds (Gaile, 2008).

Synthesis and Chemical Reactions Research has focused on the synthesis of aromatic sulfonamide inhibitors and the exploration of their chemical reactions. These studies provide insights into green synthesis approaches, reaction mechanisms, and the development of novel compounds with potential biological significance (Nematollahi & Esmaili, 2010). Additionally, electrochemical synthesis methods have been developed for regioselective production of related derivatives, highlighting advancements in mild and environmentally friendly synthetic protocols (Sharafi-kolkeshvandi et al., 2016).

Structural Analysis Crystallographic and molecular structure analyses of these compounds reveal detailed information on their conformation, intramolecular interactions, and crystal packing. Such studies are crucial for understanding the structural basis of their biological activities and for guiding the design of new derivatives (Kumar et al., 2012).

properties

IUPAC Name

4-morpholin-4-ylsulfonyl-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4S/c16-14-10-13(23(19,20)18-5-8-21-9-6-18)3-4-15(14)17-11-12-2-1-7-22-12/h3-4,10,12,17H,1-2,5-9,11,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRCBFELAVHZPAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=C(C=C(C=C2)S(=O)(=O)N3CCOCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(morpholine-4-sulfonyl)-1-N-(oxolan-2-ylmethyl)benzene-1,2-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.